5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide
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Overview
Description
5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is a complex organic compound that features a furan ring, sulfonyl group, and carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the benzyl groups: The benzyl groups are attached through nucleophilic substitution reactions, where benzyl halides react with nucleophiles.
Formation of the carboxamide: The carboxamide functionality is introduced through amidation reactions, typically using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and benzyl groups, leading to the formation of sulfoxides and benzaldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the benzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and benzaldehydes.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its structural complexity, the compound can be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of 5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The benzyl groups may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(methylthio)furan: Shares the furan ring and methylthio group but lacks the sulfonyl and carboxamide functionalities.
4-nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Contains benzyl and sulfonyl groups but differs in the overall structure and functional groups.
Uniqueness
5-(((2-methylbenzyl)sulfonyl)methyl)-N-(4-(methylthio)benzyl)furan-2-carboxamide is unique due to its combination of a furan ring, sulfonyl group, and carboxamide functionality
Properties
IUPAC Name |
5-[(2-methylphenyl)methylsulfonylmethyl]-N-[(4-methylsulfanylphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S2/c1-16-5-3-4-6-18(16)14-29(25,26)15-19-9-12-21(27-19)22(24)23-13-17-7-10-20(28-2)11-8-17/h3-12H,13-15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGNCXFHFCRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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